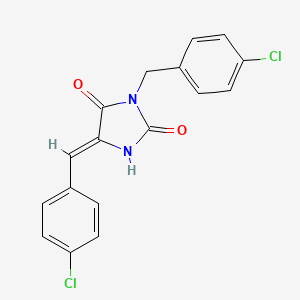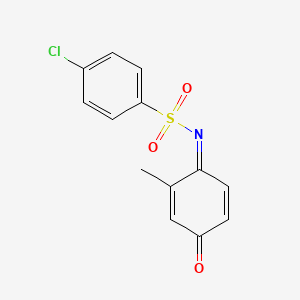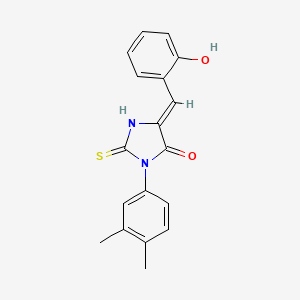
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime, also known as DMQD, is a synthetic compound that has been widely used in scientific research applications. DMQD is a redox-active molecule that can undergo reversible one-electron reduction and oxidation reactions. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and mechanisms of action.
Mecanismo De Acción
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime undergoes reversible one-electron reduction and oxidation reactions, which allow it to act as a redox-active probe for measuring intracellular redox potentials. The compound can also generate reactive oxygen species (ROS) upon exposure to light, making it a photosensitizer for photodynamic therapy. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has been found to inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammatory cytokine production. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has also been found to modulate intracellular signaling pathways, such as the MAPK and NF-κB pathways, which play important roles in cellular processes such as proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has several advantages for use in lab experiments, including its redox activity, which allows it to act as a probe for measuring intracellular redox potentials. The compound is also relatively stable and easy to synthesize. However, 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has several limitations, including its potential toxicity, which may limit its use in vivo. Additionally, 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime can generate ROS upon exposure to light, which may cause oxidative damage to cells and tissues.
Direcciones Futuras
There are several future directions for research involving 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the exploration of its interactions with other molecules and cellular processes. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime may also be useful as a tool for studying the role of redox signaling in various physiological and pathological conditions.
Métodos De Síntesis
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-1,4-benzoquinone with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has been used in a variety of scientific research applications, including as a redox-active probe for measuring intracellular redox potentials, as a photosensitizer for photodynamic therapy, and as a catalyst for various chemical reactions. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has also been found to have anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for these conditions.
Propiedades
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-9-15(18)11(2)8-14(10)17-21-16(19)12-4-6-13(20-3)7-5-12/h4-9H,1-3H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNBSUTUFMUULE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=C(C=C2)OC)C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC=C(C=C2)OC)/C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)
![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)



![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)
![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)

